4-chloro-N-cyclooctylbenzenesulfonamide
Description
4-Chloro-N-cyclooctylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para-position and a cyclooctylamine group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological properties, particularly as antimicrobial agents, due to their ability to inhibit bacterial dihydropteroate synthase . This article compares this compound with similar compounds, focusing on structural, synthetic, and biological aspects.
Properties
Molecular Formula |
C14H20ClNO2S |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-chloro-N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2 |
InChI Key |
KZCSTECYQHYFMV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamides
Core Structural Features
The benzenesulfonamide backbone is common to all analogs, but substituents on the sulfonamide nitrogen and the benzene ring dictate their conformational and functional differences:
- Cyclooctyl vs. Cyclohexyl : The cyclooctyl group introduces greater conformational flexibility and lipophilicity compared to the rigid chair conformation of cyclohexyl . This may enhance membrane permeability but reduce crystalline packing efficiency.
- Aromatic vs.
Crystallographic Data
Crystal structures reveal differences in packing and hydrogen bonding:
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